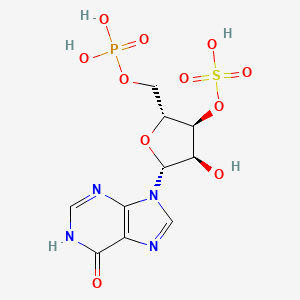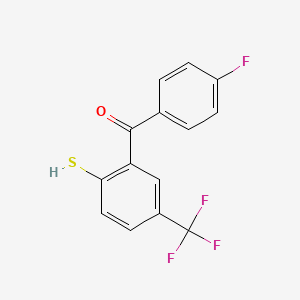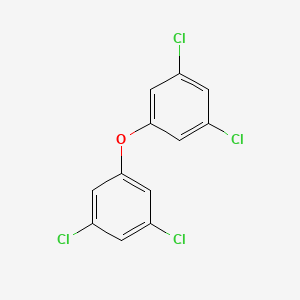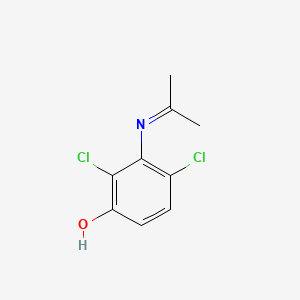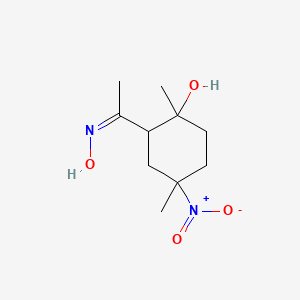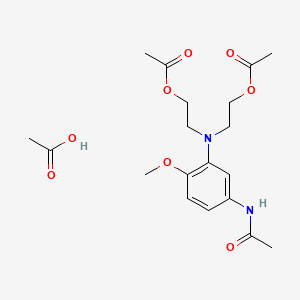
2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- is an organic compound that features a combination of a thienyl group and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling Reactions: The final step involves coupling the thienyl group with the triazole ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example:
Antimicrobial Activity: The compound may disrupt cell membranes or inhibit key enzymes in microbial organisms.
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propen-1-one, 1-(2-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)
- 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,3-triazol-1-ylmethyl)
- 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-yl)-
Uniqueness
- Structural Features : The specific arrangement of the thienyl and triazole rings in 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- may confer unique chemical properties.
- Reactivity : Differences in reactivity compared to similar compounds may make it more suitable for certain applications.
Propriétés
Numéro CAS |
108664-41-1 |
|---|---|
Formule moléculaire |
C10H9N3OS |
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
1-thiophen-3-yl-2-(1,2,4-triazol-1-ylmethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9N3OS/c1-8(4-13-7-11-6-12-13)10(14)9-2-3-15-5-9/h2-3,5-7H,1,4H2 |
Clé InChI |
YLRBFOMSYKGBRT-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN1C=NC=N1)C(=O)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



